4-Bromo-1,1,2-trifluoro-1-butene is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 188.975 g/mol. It appears as a colorless liquid with a characteristic odor and is noted for its high volatility and flammability. The compound is primarily used as an intermediate in organic synthesis and chemical research, particularly in the development of pharmaceuticals and agrochemicals .
4-Bromo-1,1,2-trifluorobut-1-ene itself is not expected to have a specific mechanism of action in biological systems. However, its role lies in its potential to serve as a building block for more complex molecules with desired biological activities. These functionalities would depend on the specific structure synthesized using 4-bromo-1,1,2-trifluorobut-1-ene [, ].
The synthesis of 4-Bromo-1,1,2-trifluoro-1-butene typically involves multi-step reactions:
A notable method described in patents involves using water as a solvent and performing reactions at controlled temperatures to optimize yield .
4-Bromo-1,1,2-trifluoro-1-butene serves several important roles:
Several compounds share structural similarities with 4-Bromo-1,1,2-trifluoro-1-butene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-3-fluorobutene | Contains a bromine atom at the third carbon; used in similar applications but lacks trifluoromethyl groups. | |
| 4-Chloro-1,1,2-trifluoro-1-butene | Chlorine instead of bromine; exhibits different reactivity patterns due to chlorine's lower electronegativity. | |
| 4-Iodo-1,1,2-trifluoro-1-butene | Iodine substitution affects stability and reactivity; generally more reactive than brominated analogs. |
The uniqueness of 4-Bromo-1,1,2-trifluoro-1-butene lies in its combination of bromine and trifluoromethyl groups which confer specific reactivity and stability traits that are advantageous for various synthetic applications .
Flammable;Irritant